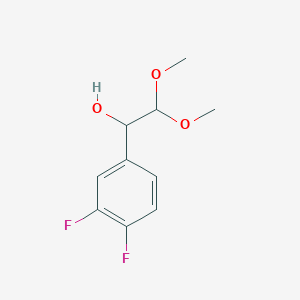

1-(3,4-二氟苯基)-2,2-二甲氧基乙醇

描述

This usually includes the compound’s systematic name, its molecular formula, and its structural formula.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis

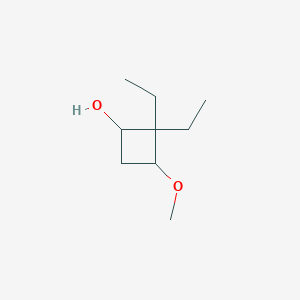

This involves examining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. The compound’s chemical properties might include its acidity or basicity, its reactivity with other compounds, and its preferred oxidation state(s).科学研究应用

Application in Catalysts

- Specific Scientific Field : Chemistry, specifically in the study of catalysts .

- Summary of the Application : This compound is used in the study of Blatter radicals, which are important in the field of catalysis .

- Methods of Application : The Blatter radicals 1-(3,4-difluorophenyl)-(1a) were prepared in good yields through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 .

- Results or Outcomes : The study found that both radicals are oxidized and reduced chemically and electrochemically reversibly in accordance with −1/0 and 0/+1 processes . EPR spectroscopy indicated that spin density is mainly delocalized on the triazinyl moiety of the heterocycle .

Application in Biotechnology

- Specific Scientific Field : Biotechnology .

- Summary of the Application : This compound is used as an intermediate for the drug ticagrelor, and is manufactured via chemical approaches .

- Methods of Application : An inventory of ketoreductases from Chryseobacterium sp. CA49 were rescreened, and Ch KRED20 was found to catalyze the reduction of the ketone precursor with excellent stereoselectivity .

- Results or Outcomes : The mutant L205A was the best performer with a specific activity of 178 μmol/min/mg, ten times of that of the wild-type . Its kcat/Km increased by 15 times and half-life at 50°C increased by 70% .

Application in Organic Synthesis

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : This compound is used in the synthesis of Blatter radicals, which are important in organic synthesis .

- Methods of Application : The Blatter radicals 1-(3,4-difluorophenyl)-(1a) and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl (1b) were prepared in good yields through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 .

- Results or Outcomes : The study found that both radicals are oxidized and reduced chemically and electrochemically reversibly in accordance with −1/0 and 0/+1 processes . EPR spectroscopy indicated that spin density is mainly delocalized on the triazinyl moiety of the heterocycle .

Application in Biocatalysis

- Specific Scientific Field : Biotechnology .

- Summary of the Application : This compound is used as a substrate for biocatalytic reduction, which is an important process in the synthesis of pharmaceuticals .

- Methods of Application : Growing as well as resting cells of Candida parapsilosis 104659 exhibited high conversion (>99.0%) and enantioselectivity (98.0%) for the S-enantiomer .

- Results or Outcomes : A simple, highly effective and economical whole-cell mediated process was developed for the biocatalytic reduction of a ketone, intermediate in the synthesis of platelet inhibiting .

Application in Antiviral Compounds Synthesis

- Specific Scientific Field : Medicinal Chemistry .

- Summary of the Application : This compound is used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .

- Methods of Application : The Dimroth rearrangement, a process involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is used in the synthesis of these compounds .

- Results or Outcomes : The rearrangement was first observed on a triazine derivative and later found to be a more general process characteristic of many nitrogen-containing heterocyclic systems .

Application in Drug Synthesis

- Specific Scientific Field : Pharmaceutical Chemistry .

- Summary of the Application : This compound is used in the synthesis of 2-substituted 1-(3,4-difluorophenyl)cyclopropane derivatives .

- Methods of Application : A stirred mixture of (E)-3-(3,4-difluorophenyl)-2-propenoic acid, toluene, and pyridine was heated, and then thionyl chloride was added. The reaction was stirred for a further period after the addition was complete, then diluted with toluene .

- Results or Outcomes : The process resulted in the formation of 2-substituted 1-(3,4-difluorophenyl)cyclopropane derivatives .

安全和危害

This involves detailing the compound’s toxicity, flammability, and environmental impact. It also includes appropriate handling and disposal procedures.

未来方向

This could involve potential applications of the compound in fields like medicine, materials science, or environmental science. It could also involve unresolved questions about the compound that could be addressed in future research.

I hope this general guide is helpful to you. If you have a different compound or a more specific question, feel free to ask!

属性

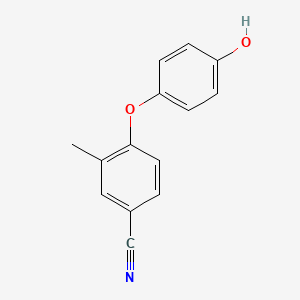

IUPAC Name |

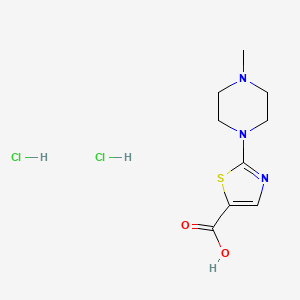

1-(3,4-difluorophenyl)-2,2-dimethoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O3/c1-14-10(15-2)9(13)6-3-4-7(11)8(12)5-6/h3-5,9-10,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUYJXCDJWWILB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C1=CC(=C(C=C1)F)F)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Difluorophenyl)-2,2-dimethoxyethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Cyclobutylmethyl)amino]propan-1-ol](/img/structure/B1455867.png)

![Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B1455871.png)